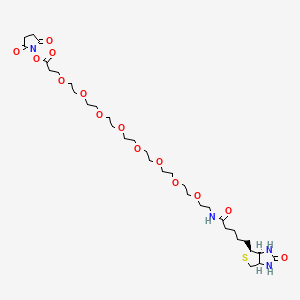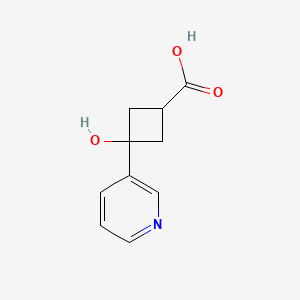
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid
Descripción general
Descripción
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid, also known as HOCPCA, is a cyclic amino acid. It has a molecular formula of C10H11NO3 and a molecular weight of 193.2 g/mol. The IUPAC name is (1s,3s)-3-hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3.ClH/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8;/h1-3,6-7,14H,4-5H2,(H,12,13);1H/t7-,10+; . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Hydroxy-3-(pyridin-3-yl)cyclobutane-1-carboxylic acid and its derivatives are pivotal in the synthesis of various complex molecules due to their unique structural features. For example, the synthesis of vitamin B6 derivatives involves related compounds, showcasing the potential of such structures in creating biologically significant molecules (Tomita, Brooks, & Metzler, 1966). Additionally, the cyclobutene ring, a core component of these compounds, has been utilized in intramolecular rhodium(III)-catalyzed heteroannulations, leading to the formation of cyclobuta[c]pyridones, which are key intermediates for further chemical transformations (Saiegh, Chédotal, Meyer, & Cossy, 2019).
Structural and Computational Studies
The molecular structure and computational analysis of pyrazole derivatives related to this compound reveal insights into their stability and reactivity. For instance, the synthesis and X-ray diffraction study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provide valuable information on the electronic and spatial configuration of these compounds, which is crucial for designing reaction pathways and understanding their interaction with biological targets (Shen, Huang, Diao, & Lei, 2012).
Synthetic Applications
The versatility of 3-hydroxy acids, including those structurally similar to this compound, is demonstrated in their synthetic applications. For example, they have been synthesized from ketones and carboxylic acids using specific reducing agents, leading to the formation of various products such as unsaturated carboxylic acids and γ-butyrolactones, which are significant in synthetic organic chemistry (Fujita, Suga, Watanabe, & Yanagi, 1978).
Heterocyclic Chemistry
The compound's framework serves as a precursor in the synthesis of nitrogen heterocycles, which are of great interest due to their widespread applications in pharmaceuticals and agrochemicals. For instance, the reaction of aminothieno[2,3-b]pyridine-2-carboxylic acid esters with certain reagents led to the formation of previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, further demonstrating the utility of such structures in creating diverse heterocyclic compounds (Chigorina, Bespalov, & Dotsenko, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-3-pyridin-3-ylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)7-4-10(14,5-7)8-2-1-3-11-6-8/h1-3,6-7,14H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVUCWJGXXNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CN=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


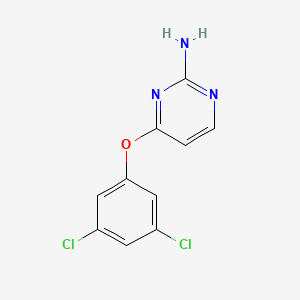
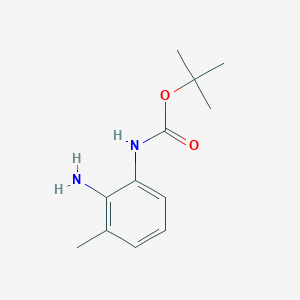
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)
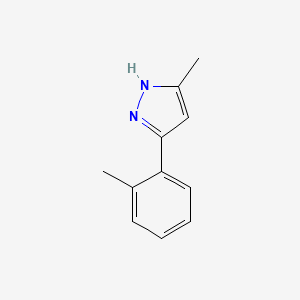
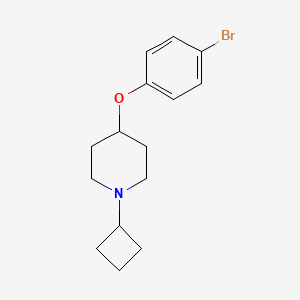
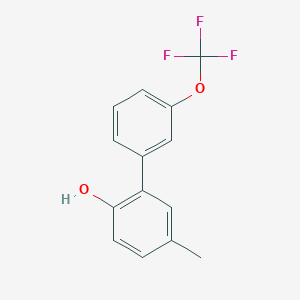

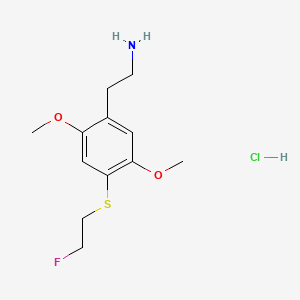

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
![1-[3-(Furan-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1450397.png)
